Welcome to the BenchChem Online Store!
molecular formula C10H9B B1397139 5-Bromo-1-methylene-2,3-dihydro-1H-indene CAS No. 875306-81-3

5-Bromo-1-methylene-2,3-dihydro-1H-indene

Cat. No. B1397139
M. Wt: 209.08 g/mol
InChI Key: ZQLUWPKLJNDZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07259183B2

Procedure details

The title compound was synthesized in analogy to example S87 using triphenyl-phospho-nium bromide (1.49 g, 4.17 mmol), n-BuLi (3.26 ml, 1.6M solution in hexane, 5.21 mmol) and 5-bromo-1-indanone (880 mg, 4.17 mmol) in DMSO (10 ml). The residue which was isolated was purified by filtration through a short pad of silica using pentane as eluant to give 5-bromo-1-methylene-indan (510 mg, 59%) as a colorless oil. 1H NMR (CDCl3, 300 MHz): δ 7.40-7.29 (m, 3H), 5.44 (m, 1H), 5.05 (m, 1H), 2.98-2.94 (m, 2H), 2.83-2.78 (m, 2H).
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
3.26 mL
Type
reactant
Reaction Step Two
Quantity
880 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br-].[C:2]1([PH+](C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Li]CCCC.[Br:26][C:27]1[CH:28]=[C:29]2[C:33](=[CH:34][CH:35]=1)[C:32](=O)[CH2:31][CH2:30]2>CS(C)=O>[Br:26][C:27]1[CH:28]=[C:29]2[C:33](=[CH:34][CH:35]=1)[C:32](=[CH2:2])[CH2:31][CH2:30]2 |f:0.1|

Inputs

Step One
Name
Quantity
1.49 g
Type
reactant
Smiles
[Br-].C1(=CC=CC=C1)[PH+](C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
3.26 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
880 mg
Type
reactant
Smiles
BrC=1C=C2CCC(C2=CC1)=O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue which was isolated
FILTRATION
Type
FILTRATION
Details
was purified by filtration through a short pad of silica

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2CCC(C2=CC1)=C
Measurements
Type Value Analysis
AMOUNT: MASS 510 mg
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.